molecular formula C26H36 B561332 C26 Diaromatic sterane CAS No. 103908-63-0

C26 Diaromatic sterane

Cat. No.: B561332
CAS No.: 103908-63-0
M. Wt: 348.574
InChI Key: OSWVMWILBNMXPH-NEBIIKFJSA-N
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Description

C26 Diaromatic sterane: is a type of sterane, which is a tetracyclic triterpane. Steranes are important molecular fossils found in sediments and crude oils, and they are used as biomarkers in geochemical studies. The this compound is characterized by its 26 carbon atoms and the presence of two aromatic rings in its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C26 Diaromatic sterane typically involves the diagenesis of sterols, which are naturally occurring compounds found in the cell membranes of plants and animals. The process of diagenesis involves the reduction of oxygen moieties and unsaturated regions, leading to the formation of steranes .

Industrial Production Methods: In the petroleum industry, this compound is often isolated from crude oil through a series of separation and purification processes. These processes include gas chromatography-mass spectrometry (GC-MS) and multiple reaction monitoring (MRM) mode, which provide high selectivity and sensitivity for identifying and quantifying sterane biomarkers .

Chemical Reactions Analysis

Types of Reactions: C26 Diaromatic sterane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to

Biological Activity

C26 diaromatic steranes are a class of organic compounds that have garnered interest due to their potential biological activities and implications in various fields, including pharmacology, environmental science, and geochemistry. This article explores the biological activity of C26 diaromatic steranes, focusing on their structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

C26 diaromatic steranes are characterized by their unique structure, which includes two aromatic rings fused to a steroid backbone. This structural configuration influences their biological activity and interaction with various biological systems. The presence of multiple functional groups and stereochemistry can significantly affect their pharmacological properties.

Biological Activity Overview

The biological activities of C26 diaromatic steranes can be categorized into several key areas:

  • Antiproliferative Activity : Some studies have demonstrated that derivatives of C26 diaromatic steranes exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on modified steroid compounds showed cytotoxic activity with IC50 values in the micromolar range against hormone-dependent cancer cells such as LNCaP and T47-D cells .
  • Anti-inflammatory Properties : Certain steranes have been found to possess anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
  • Endocrine Disruption : Due to their structural similarity to natural hormones, C26 diaromatic steranes may act as endocrine disruptors. This can lead to altered hormonal signaling pathways, impacting reproductive health and development in various organisms .
  • Environmental Impact : As biomarkers in petroleum geology, C26 diaromatic steranes are studied for their role in understanding the biodegradation processes of crude oil. Their presence in environmental samples can indicate the maturity and source of hydrocarbons .

Case Studies

  • Antiproliferative Effects :
    • A recent study synthesized novel derivatives of C26 diaromatic steranes and evaluated their cytotoxicity using the MTT assay. The most potent compound showed an IC50 of 1.33 µM against T47-D cells, indicating strong potential for further development as an anticancer agent .
  • Biodegradation Studies :
    • Research analyzing crude oil samples from the Western Qaidam Basin revealed that C26 diaromatic steranes are prevalent in mature oils. Their degradation patterns provide insights into the environmental fate of hydrocarbons and the efficiency of natural attenuation processes .

Data Table: Biological Activities of C26 Diaromatic Steranes

Activity TypeDescriptionReference
AntiproliferativeSignificant cytotoxicity against cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Endocrine disruptionAltered hormonal signaling pathways
Environmental biomarkerIndicators of petroleum maturity and biodegradation

Properties

IUPAC Name

(13R,14R,17R)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36/c1-18(2)8-7-9-19(3)24-14-15-25-23-13-12-20-10-5-6-11-21(20)22(23)16-17-26(24,25)4/h5-6,10-13,18-19,24-25H,7-9,14-17H2,1-4H3/t19-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWVMWILBNMXPH-NEBIIKFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3=C2C=CC4=CC=CC=C34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C=CC4=CC=CC=C34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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